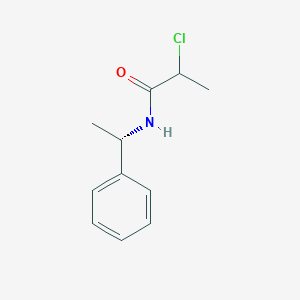

2-Chloro-N-((S)-1-phenylethyl)propanamide

Description

2-Chloro-N-((S)-1-phenylethyl)propanamide is a chiral α-chloroamide synthesized via the reaction of 2-chloropropanoyl chloride with (S)-1-phenylethylamine in dichloromethane (DCM) at 70°C, yielding a crystalline solid with 73% efficiency . Its molecular formula is C₁₁H₁₄ClNO (MW: 211.69 g/mol), and it serves as a critical intermediate in synthesizing α-thioamides through nucleophilic substitution reactions. The (S)-configured phenylethyl group introduces chirality, influencing diastereomer formation and crystallization behavior. Purity exceeds 99% (HPLC), and its structure is confirmed via NMR (δH 1.55–7.34 ppm) .

Properties

CAS No. |

596807-99-7 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

2-chloro-N-[(1S)-1-phenylethyl]propanamide |

InChI |

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m0/s1 |

InChI Key |

QSGXOZATHLLEEQ-GKAPJAKFSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C(C)Cl |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((S)-1-phenylethyl)propanamide typically involves the reaction of (S)-1-phenylethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((S)-1-phenylethyl)propanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Nucleophilic Substitution: Formation of substituted amides or thioamides.

Reduction: Formation of primary amines.

Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

2-Chloro-N-((S)-1-phenylethyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((S)-1-phenylethyl)propanamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, thereby preventing cell replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of 2-Chloro-N-((S)-1-phenylethyl)propanamide with Analogs

Key Observations :

Key Observations :

Stereochemical and Reactivity Differences

Table 3: Stereochemical Impact on Reactivity

Research Findings and Trends

- Purity Optimization : The target compound’s synthesis avoids racemic mixtures by using enantiopure (S)-1-phenylethylamine, ensuring diastereomeric purity .

- Solubility : Phenylethyl-substituted analogs exhibit lower solubility in polar solvents compared to p-tolyl or nitro-phenyl derivatives due to hydrophobic aromatic groups .

- Crystallography : Crystal structures (e.g., ) reveal hydrogen bonding (N–H⋯O) and π-π interactions stabilizing phenylethyl-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.